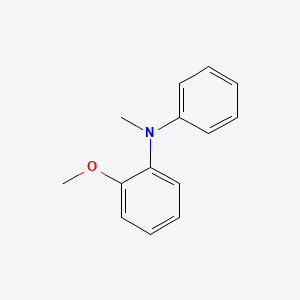2-methoxy-N-methyl-N-phenylaniline
CAS No.: 263917-74-4
Cat. No.: VC3794990
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 263917-74-4 |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 2-methoxy-N-methyl-N-phenylaniline |
| Standard InChI | InChI=1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3 |
| Standard InChI Key | VFNMUKURWPRPRQ-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2OC |
| Canonical SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methoxy-N-methyl-N-phenylaniline belongs to the class of diarylamines, where the nitrogen atom is bonded to both a methyl group and a phenyl ring. The methoxy group at the 2-position introduces steric and electronic effects that influence reactivity. The molecular formula (C₁₄H₁₅NO) corresponds to a molecular weight of 213.27 g/mol, with a calculated LogP of ~3.42, indicating moderate lipophilicity .
Table 1: Key Identifiers and Physicochemical Properties
Spectroscopic Characterization
While direct spectral data for 2-methoxy-N-methyl-N-phenylaniline is unavailable, its analogs exhibit characteristic NMR and MS patterns. For example, 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1) shows a singlet for the methoxy group at δ 3.8 ppm in ¹H NMR and a molecular ion peak at m/z 213 in MS . These features are expected to align closely with the title compound.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is likely synthesized via N-alkylation of 2-methoxyaniline. A plausible route involves reacting 2-methoxyaniline with methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF:
This method mirrors the synthesis of 2-methyl-N-phenylaniline, where palladium-catalyzed C–N coupling achieves yields up to 17% under optimized conditions.
Industrial Manufacturing
Continuous flow reactors are preferred for scaling production, enhancing yield and purity. Solvent selection (e.g., toluene or ethanol) and catalyst recycling are critical for cost-effective and sustainable processes.
| Hazard Class | Category | GHS Code |
|---|---|---|
| Acute Oral Toxicity | Harmful (H302) | 4 |
| Skin Irritation | Irritant (H315) | 2 |
| Eye Irritation | Serious (H319) | 2A |
| Respiratory Irritation | STOT SE 3 (H335) | 3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume